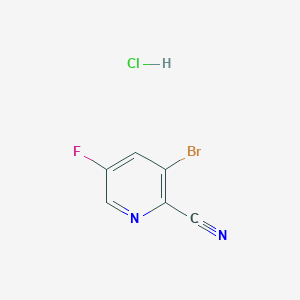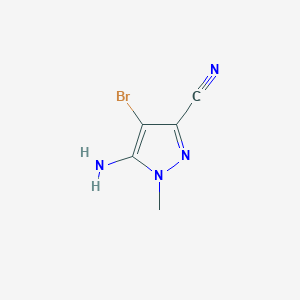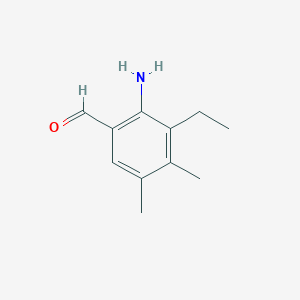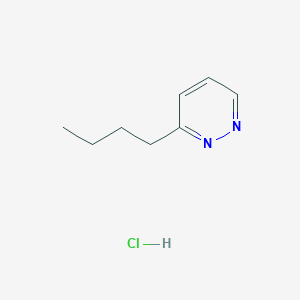![molecular formula C26H17NO3 B15330182 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a phenyl group that is further substituted with formyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile reagent in organic synthesis.
Biology: In biological research, 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde can be used as a probe or inhibitor in studying biological pathways. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In the materials industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism by which 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde: This compound is structurally similar but lacks the pyridine ring, making it less reactive in certain chemical reactions.
5,5'-bis(4-formylphenyl)-1,1'-biphenyl-2,2'-dicarbaldehyde: This compound has a similar structure but features a biphenyl core instead of a pyridine ring.
Uniqueness: 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde stands out due to its pyridine ring, which imparts unique chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C26H17NO3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H17NO3/c28-15-18-1-5-20(6-2-18)23-11-24(21-7-3-19(16-29)4-8-21)13-25(12-23)22-9-10-26(17-30)27-14-22/h1-17H |
InChI Key |
SRUNNSVMQZTAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


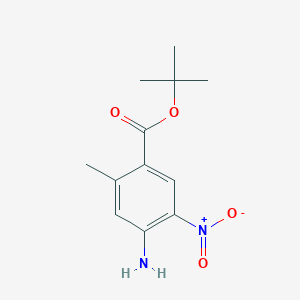

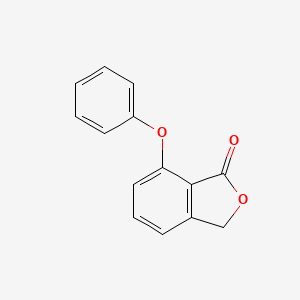

![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)


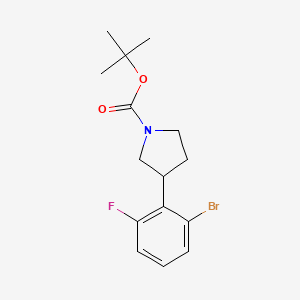
![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
